1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Scientific Research Applications
Anti-proliferative Applications
Research has demonstrated the potential of quinoline derivatives in anti-proliferative applications. For instance, a study by Banu et al. (2017) designed and synthesized a new series of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids, showing considerable anti-proliferative activity against various cancer cell lines. The structural relationship of these compounds with anti-proliferative activity was supported by in silico molecular docking studies (Banu et al., 2017).
Receptor Inhibitor Synthesis
Another study focused on the synthesis of receptor inhibitors, particularly for the calcitonin gene-related peptide (CGRP) receptor. Cann et al. (2012) developed a stereoselective and economical synthesis for a potent CGRP receptor antagonist, demonstrating the synthesis on a multikilogram scale. The work highlighted the development of different routes to the chiral indazolyl amino ester subunit (Cann et al., 2012).
Synthesis Methodologies
The synthesis of quinoline derivatives has been a focus due to their potential applications in various fields. Fathalla & Pazdera (2017) developed a series of quinolone derivatives by direct condensation, which could be used as intermediates for further chemical transformations. This work presents a convenient synthesis methodology for piperazine substituted quinolones (Fathalla & Pazdera, 2017).
Future Directions
The future directions in the study of “1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide” could involve further exploration of its synthesis methods, functionalization, and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the study and development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity, are potential future directions .
Mechanism of Action
Target of Action
Quinolines and piperidines are both important classes of compounds in medicinal chemistry, and they are present in many pharmaceuticals . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinolines and piperidines can interact with a variety of biological targets, leading to diverse effects .
Biochemical Pathways
Quinolines and piperidines can be involved in a variety of biochemical pathways due to their wide range of biological activities . The specific pathways affected by “1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Quinolines and piperidines can have diverse ADME properties due to the variability in their structures .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Quinolines and piperidines can have a wide range of effects due to their diverse biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
1-(4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)12-9-18-13-4-2-1-3-11(13)14(12)20/h1-4,9-10H,5-8H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKWTCVLFJAVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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